molecular formula C10F19N B1240991 Perfluoro-4-methylquinolizidine

Perfluoro-4-methylquinolizidine

Cat. No.: B1240991
M. Wt: 495.08 g/mol
InChI Key: UIOCPFVEDHPJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perfluoro-4-methylquinolizidine is a highly fluorinated, complex heterocyclic amine of significant interest in advanced research and development. As a perfluorinated analog of quinolizidine, its structure is defined by the replacement of all hydrogen atoms with fluorine, resulting in a compound with a unique set of physicochemical properties. These properties, including high thermal stability, notable lipophilicity, and chemical inertness, are characteristic of perfluorinated compounds and make them valuable in specialized applications . Researchers utilize such perfluorinated compounds in the development of novel materials, such as highly hydrophobic coatings and porous frameworks, where their inherent stability and non-reactive nature are critical . In the realm of medicinal chemistry, fluorinated piperidine and other heterocyclic derivatives are extensively investigated for their pharmacokinetic properties, such as metabolic stability and membrane permeability, which are crucial for drug design . Furthermore, perfluorinated compounds like perfluoro(2-methyl-3-pentanone) see application as precision cooling fluids in electronics and as clean fire suppression agents in critical environments like data centers and archives, suggesting potential parallel research avenues for similarly structured molecules . It is imperative to note that per- and polyfluoroalkyl substances (PFAS) as a class are under heightened regulatory scrutiny due to extreme environmental persistence and emerging health concerns, including potential immunotoxicity . All research must be conducted in accordance with applicable regulations. This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10F19N

Molecular Weight

495.08 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,6,7,7,8,8,9,9,9a-hexadecafluoro-6-(trifluoromethyl)quinolizine

InChI

InChI=1S/C10F19N/c11-1(12)3(15,16)7(23)4(17,18)2(13,14)6(21,22)10(28,29)30(7)8(24,5(1,19)20)9(25,26)27

InChI Key

UIOCPFVEDHPJES-UHFFFAOYSA-N

SMILES

C12(C(C(C(C(N1C(C(C(C2(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F

Canonical SMILES

C12(C(C(C(C(N1C(C(C(C2(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

Advanced Synthetic Methodologies for Perfluoro 4 Methylquinolizidine and Its Structural Congeners

Electrochemical Fluorination (ECF) Strategies for Quinolizidine (B1214090) Scaffolds

Electrochemical fluorination (ECF), particularly the Simons process, stands as a powerful, albeit aggressive, method for the perfluorination of organic compounds. wikipedia.orgcore.ac.uk This technique involves the electrolysis of an organic substrate in anhydrous hydrogen fluoride (B91410) (aHF) at a nickel anode. wikipedia.org While specific studies on the perfluoro-4-methylquinolizidine are not extensively documented, the general principles of ECF applied to nitrogen-containing heterocycles and alkaloids provide a framework for understanding its synthesis. core.ac.ukfluorine1.ru

Optimization of Anodic Fluorination Conditions

The efficiency and outcome of the electrochemical fluorination of a quinolizidine scaffold are highly dependent on the optimization of key reaction parameters. The goal is to maximize the yield of the desired perfluorinated product while minimizing common side reactions such as fragmentation of the carbon skeleton and polymerization. fluorine1.ru

Key parameters for optimization include:

Cell Voltage and Current Density: A cell potential of approximately 5–6 V is typically employed in the Simons process. wikipedia.org Careful control of the current density is crucial. Low initial current densities are often preferred to allow for the gradual formation of a passivating nickel fluoride layer on the anode, which is believed to be the active fluorinating agent.

Substrate Concentration: The concentration of the 4-methylquinolizidine (B73738) precursor in the anhydrous hydrogen fluoride electrolyte influences the reaction rate and the extent of side reactions. Optimal concentrations are determined empirically to balance solubility and reaction efficiency.

Electrolyte Composition: The use of additives or co-solvents can sometimes improve the solubility of the organic substrate and the conductivity of the electrolyte. However, for perfluorination, anhydrous hydrogen fluoride is the standard medium. wikipedia.org

Temperature: ECF is typically conducted at low temperatures to manage the volatility of hydrogen fluoride and to control the reactivity of the process.

Table 1: General Optimized Conditions for Electrochemical Fluorination of Nitrogen Heterocycles

ParameterOptimized ConditionRationale
Anode Material Nickel or Nickel-platedCatalyzes fluorine transfer through the formation of high-valent nickel fluorides. core.ac.uk
Cell Potential 5-6 VSufficient to drive the fluorination process without excessive decomposition. wikipedia.org
Electrolyte Anhydrous Hydrogen Fluoride (aHF)Serves as both the solvent and the fluorine source. wikipedia.org
Temperature 0 to 20 °CControls reaction rate and minimizes HF volatility.
Substrate Feed Continuous or batch-wiseMaintains optimal concentration and controls reaction exothermicity.

Mechanistic Insights into Electrochemical Perfluorination Pathways

The precise mechanism of electrochemical perfluorination is complex and has been a subject of debate. The prevailing theory for the Simons process does not involve the direct discharge of fluoride ions to form elemental fluorine. fluorine1.ru Instead, it is proposed that the nickel anode is oxidized to form a high-valent nickel fluoride layer (e.g., NiF₃ or a complex nickel fluoride species) on its surface. core.ac.uk This layer then acts as the fluorinating agent.

The proposed mechanistic steps for the perfluorination of a quinolizidine scaffold are:

Formation of the Active Fluorinating Agent: The nickel anode is electrochemically oxidized in the aHF medium to form a surface layer of a high-valent nickel fluoride complex. core.ac.uk

Adsorption of the Substrate: The nitrogen atom of the 4-methylquinolizidine likely coordinates to the nickel fluoride surface.

Radical Cation Formation: The adsorbed organic molecule undergoes oxidation to form a radical cation.

Sequential Fluorine Transfer and Deprotonation: A cascade of fluorine atom transfers from the nickel fluoride layer and proton loss occurs, systematically replacing all carbon-hydrogen bonds with carbon-fluorine bonds. fluorine1.ru This process is often accompanied by the formation of radical centers on the carbon skeleton, which can lead to rearrangements and fragmentation. fluorine1.ru

The process continues until all hydrogen atoms are substituted, leading to the formation of this compound. The inherent radical nature of the intermediates explains the frequent observation of molecular rearrangements and cleavage of C-C and C-N bonds, which are significant challenges in the ECF of complex molecules. fluorine1.ru

Stereochemical Control in Electrochemical Fluorination

Achieving stereochemical control during electrochemical perfluorination is exceedingly difficult, and in most cases, any pre-existing stereochemistry is lost. The harsh reaction conditions and the formation of radical intermediates that are often planar or rapidly inverting lead to racemization. For a molecule like 4-methylquinolizidine, the original stereocenters would not be retained during the exhaustive fluorination process. The final perfluorinated product would likely be a mixture of diastereomers if new stereocenters are created, although in the case of this compound, the exhaustive fluorination would likely lead to a single, achiral product or a specific set of isomers depending on the final structure.

Radical-Mediated Fluorination Approaches

More recent and selective methods for the introduction of fluorine atoms involve radical-mediated processes under milder conditions than ECF. These strategies offer better control over the degree of fluorination and are more tolerant of various functional groups.

Nucleophilic and Radical Difluoromethylation Techniques

The introduction of a difluoromethyl (CF₂H) or difluoromethylene (CF₂) group into quinolizidine derivatives can be achieved through methods that generate difluoromethyl radicals or their synthetic equivalents. bioorganica.com.uabioorganica.com.ua These approaches often involve a cyclization step to construct the quinolizidine ring system after the fluorinated moiety has been introduced. bioorganica.com.uabioorganica.com.ua

A general strategy involves the use of stable and readily available difluoromethylating agents. For instance, a radical-based difluoromethylation followed by cyclization is an effective route to difluoromethylenated quinolizidines. bioorganica.com.uabioorganica.com.ua Reagents capable of generating the difluoromethyl radical (•CF₂H) or a related species are central to these methods.

Table 2: Selected Reagents for Radical Difluoromethylation

ReagentPrecursor forConditions
Zn(SO₂CF₂H)₂ (DFMS) •CF₂HRadical initiator (e.g., TBHP) nih.gov
CF₂HSO₂Na •CF₂HPhotocatalysis or chemical oxidant nih.gov
Me₃SiCF₂H "CF₂H⁻" equivalentBase or fluoride activation mdpi.com

While nucleophilic difluoromethylation typically involves the reaction of a difluoromethyl anion equivalent with an electrophile, radical processes offer alternative pathways for C-CF₂H bond formation. mdpi.comnih.gov

Photoredox Catalysis in C-F Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-F bonds under exceptionally mild conditions. nih.gov This methodology allows for the generation of carbon-centered radicals from a variety of precursors, which can then be trapped by a fluorine atom source. A notable application in the context of quinolizidine synthesis is the reaction of α-trifluoromethyl alkenes with dihydroisoquinoline acetic acids, which can lead to monofluorinated quinolizidine structures. bioorganica.com.uabioorganica.com.ua

The general mechanism for a photoredox-catalyzed C-F bond formation involves:

Excitation of the Photocatalyst: A photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and is excited to a higher energy state.

Single Electron Transfer (SET): The excited photocatalyst engages in a single electron transfer with a substrate to generate a radical intermediate.

Radical Fluorination: The generated radical reacts with a fluorine atom transfer agent, such as Selectfluor, to form the C-F bond. nih.gov

Catalyst Regeneration: The photocatalyst is returned to its ground state through a subsequent redox event, completing the catalytic cycle.

This approach offers significant advantages in terms of selectivity and functional group tolerance compared to traditional, more aggressive fluorination methods. The use of photoredox catalysis for the direct C-H fluorination of saturated heterocycles is also a rapidly developing area, providing a potential pathway for the late-stage functionalization of the quinolizidine scaffold. nih.govnsf.govnih.gov

Stereoselective Synthesis of Fluorinated Quinolizidine Systems

The introduction of fluorine atoms into a quinolizidine framework with control over the stereochemistry is a critical aspect of developing new fluorinated alkaloids with potential biological activity. bioorganica.com.ua

Enantioselective and Diastereoselective Synthetic Routes

Enantioselective and diastereoselective methods are crucial for accessing optically pure fluorinated quinolizidines. While direct stereoselective perfluorination remains a significant hurdle, the synthesis of partially fluorinated quinolizidine derivatives with high stereocontrol has been achieved. These methods often rely on the use of chiral starting materials or chiral catalysts.

A highly diastereoselective synthesis of primary β-fluoroamines has been reported, which could serve as a key step in the construction of a fluorinated quinolizidine ring. rsc.org This protocol involves the enantioselective α-fluorination of aldehydes, followed by conversion to an N-sulfinyl aldimine and subsequent nucleophilic addition. rsc.org This approach offers a pathway to introduce a fluorine atom at a specific position with high diastereomeric excess.

Furthermore, methodologies for the enantioselective synthesis of α-fluorinated β2-amino acids have been developed using chiral auxiliaries like Evan's oxazolidinone. nih.gov These fluorinated amino acids are valuable building blocks for the synthesis of more complex nitrogen-containing heterocycles.

Chiral Auxiliary and Organocatalysis in this compound Synthesis

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in the synthesis of fluorinated compounds. bioorganica.com.ua For instance, the synthesis of trifluoromethylated derivatives of pyrrolizidines, indolizidines, and quinolizidines can be achieved using commercially available building blocks with a pre-installed trifluoromethyl group or synthetic templates incorporating a chiral auxiliary. bioorganica.com.ua Pseudoephenamine has been identified as a practical chiral auxiliary for asymmetric synthesis, demonstrating remarkable stereocontrol in alkylation reactions, which could be adapted for the construction of substituted quinolizidine precursors. mdpi.comrsc.org

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of fluorinated heterocycles. For example, the enantioselective synthesis of fluorinated indolizidinone derivatives, which are structurally related to quinolizidines, has been accomplished through an intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid. Current time information in Bangalore, IN. This reaction creates a key stereocenter with high enantioselectivity. Current time information in Bangalore, IN. Visible-light-driven ene-reductase systems have also been developed for the enantioselective synthesis of fluorinated amides, which are versatile precursors for various bioactive molecules. researchgate.net

Method Key Features Potential Application for Fluorinated Quinolizidines
Diastereoselective synthesis of β-fluoroamines High diastereoselectivity (dr >20:1) in the synthesis of primary β-fluoroamines. rsc.orgIntroduction of a stereodefined fluorine-bearing carbon atom into the quinolizidine skeleton.
Chiral auxiliary-mediated synthesis Use of auxiliaries like Evan's oxazolidinone and pseudoephenamine to control stereochemistry. nih.govmdpi.comrsc.orgAsymmetric synthesis of fluorinated precursors for the quinolizidine ring system.
Organocatalytic aza-Michael reaction Enantioselective formation of a C-N bond to create a chiral center in a heterocyclic system. Current time information in Bangalore, IN.Stereoselective cyclization to form one of the rings of the quinolizidine nucleus.
Photoenzymatic synthesis Visible-light-driven enzymatic reactions for the enantioselective synthesis of fluorinated amides. researchgate.netAccess to chiral fluorinated building blocks for quinolizidine synthesis.

Novel Synthetic Pathways to this compound Analogues

Developing new synthetic routes is essential for accessing novel fluorinated quinolizidine analogues and ultimately the perfluorinated target.

Cascade Reactions and Multicomponent Cyclizations

Cascade reactions, where multiple bonds are formed in a single operation, offer an efficient approach to complex molecular architectures. A divergent route to a variety of polyfunctional quinolizidine alkaloids has been described, utilizing a PET (Photoinduced Electron Transfer) cyclization of acetylene-tethered α-trimethylsilyl amine moieties. nih.govrsc.org While not involving fluorination, this strategy highlights the power of cyclization cascades in building the quinolizidine core, which could potentially be adapted for fluorinated substrates.

Multicomponent reactions provide rapid access to structural diversity. A novel approach to monofluorinated quinolizidines involves the reaction of α-trifluoromethyl alkenes and dihydroisoquinoline acetic acids using visible light photocatalysis. bioorganica.com.uabioorganica.com.ua This method allows for the direct incorporation of a trifluoromethyl group, a common motif in medicinal chemistry.

Late-Stage Fluorination Methodologies

Late-stage fluorination (LSF) is a powerful strategy for introducing fluorine into complex molecules at a late step in the synthesis. acs.org This approach avoids the challenges of carrying highly fluorinated intermediates through multi-step sequences. Various LSF methods have been developed, including C-H bond functionalization. ekb.egrsc.org These techniques could, in principle, be applied to a pre-formed 4-methylquinolizidine skeleton to introduce fluorine atoms, although achieving perfluorination via LSF would be exceptionally challenging and likely result in a mixture of partially fluorinated products.

Electrophilic fluorinating reagents, such as Selectfluor, are commonly used in LSF. bioorganica.com.ua Transition metal-catalyzed C-H fluorination has also emerged as a promising method. rsc.org

Late-Stage Fluorination Strategy Description Applicability to Quinolizidine Systems
C-H Functionalization Direct replacement of a C-H bond with a C-F bond. ekb.egrsc.orgCould be used to introduce fluorine atoms into a pre-existing 4-methylquinolizidine ring system.
Electrophilic Fluorination Use of reagents like Selectfluor to introduce fluorine. bioorganica.com.uaApplicable to activated positions within the quinolizidine structure.
Transition Metal Catalysis Palladium or other metal-catalyzed fluorination of C-H bonds. rsc.orgOffers potential for regioselective fluorination.

Precursor Synthesis and Building Block Derivatization for this compound

The synthesis of a complex molecule like this compound would likely rely on the assembly of appropriately functionalized and fluorinated building blocks.

A plausible, though synthetically demanding, retrosynthetic analysis would disconnect the this compound into perfluorinated pyridine (B92270) and piperidine (B6355638) precursors. The synthesis of perfluoropyridine has been reported through the defluorination of perfluoropiperidine at high temperatures over iron or nickel. nih.gov Perfluoropiperidine itself can be synthesized by the electrochemical fluorination (Simons process) of pyridine. nih.govwikipedia.org

Electrochemical fluorination (ECF) stands out as a powerful, albeit often low-yielding, method for the perfluorination of organic compounds. wikipedia.org The electrochemical fluorination of various alkyl-substituted pyridines has been shown to produce the corresponding perfluoro-(N-fluoroalkylpiperidines). rsc.org For example, the ECF of 2-methylpyridine (B31789) yields perfluoro-(N-fluoro-2-methylpiperidine) and other fluorinated products. rsc.org This suggests that a similar approach with 4-methylpyridine (B42270) could be a starting point for generating a key perfluorinated fragment.

The subsequent coupling of such perfluorinated building blocks to construct the bicyclic quinolizidine system would represent a significant synthetic challenge, likely requiring the development of novel methodologies for C-C bond formation between highly fluorinated systems.

Precursor Synthetic Method Relevance to this compound
Perfluoropiperidine Electrochemical fluorination (Simons process) of pyridine. nih.govwikipedia.orgA key building block for the quinolizidine ring system.
Perfluoropyridine Defluorination of perfluoropiperidine. nih.govA potential precursor for one of the rings of the target molecule.
Perfluoro-(N-fluoro-4-methylpiperidine) Hypothetical electrochemical fluorination of 4-methylpyridine, by analogy to other alkylpyridines. rsc.orgA highly relevant, perfluorinated building block containing the C4-methyl (now trifluoromethyl) group.

Mechanistic Organic Chemistry of Perfluoro 4 Methylquinolizidine Transformations

Reaction Pathways and Transition State Analysis of Fluorination Processes

There is no available information regarding the specific reaction pathways or transition state analysis for the fluorination processes leading to or involving perfluoro-4-methylquinolizidine.

Reactivity Profiles of this compound

Specific reactivity profiles for this compound are not available in the scientific literature. However, the general reactivity of the foundational quinolizidine (B1214090) structure can be understood through related synthetic methodologies.

Oxidative Transformations and Iminium Ion Formation

While not specific to the perfluorinated target, the synthesis of quinolizidine skeletons often relies on iminium ion cascade reactions. nih.govnih.gov These reactions represent a powerful strategy for the stereoselective construction of aza-fused bicyclic systems. nih.gov The process is typically initiated by the condensation of an amino allylsilane with an aldehyde or ketone. nih.gov This is followed by an acid-catalyzed cascade cyclization, which generates a key iminium ion intermediate. This intermediate is subsequently trapped by a nucleophile to yield the functionalized quinolizidine structure. nih.gov The entire transformation can occur in a single pot, forming two rings and four new bonds from simple acyclic precursors. nih.gov For instance, using trifluoroacetic acid in acetonitrile (B52724) at low temperatures has proven effective for the cyclization and subsequent reduction of the iminium ion with a hydride donor like triethylsilane. nih.gov

The formation of iminium ions from secondary amines and aldehydes or ketones is a well-established mechanistic pathway. masterorganicchemistry.com It proceeds through a sequence of protonation, nucleophilic addition of the amine to the carbonyl, deprotonation, protonation of the resulting hydroxyl group, and its elimination as water to form the C=N+ bond of the iminium ion. masterorganicchemistry.com

Nucleophilic and Electrophilic Reactivity Studies

There are no specific nucleophilic or electrophilic reactivity studies concerning this compound.

Rearrangement Reactions in Perfluorinated Quinolizidine Systems

No information on rearrangement reactions specific to perfluorinated quinolizidine systems was found in the available literature. nih.gov

Stability and Degradation Pathways Under Varying Chemical Conditions

Direct studies on the stability and degradation of this compound are not available. However, insights can be drawn from studies on other perfluorinated compounds. For example, the atmospheric degradation of perfluoro-2-methyl-3-pentanone is primarily driven by photolysis, with an estimated atmospheric lifetime of 4 to 14 days. nih.gov This process can lead to the formation of perfluorinated carboxylic acids, such as perfluoropropionic acid, although in low yields. nih.gov Hydrolysis and hydration of this particular perfluorinated ketone were found to be insignificant degradation pathways under atmospheric conditions. nih.gov

Another perfluorinated compound, perfluoro(4-methylpent-2-ene), is described as a non-flammable liquid that is insoluble in water. fluorochemie.com It is considered stable under normal transport and storage conditions but should be kept away from heat, fire sources, and strong oxidizing agents. fluorochemie.com

Data Tables

As no specific experimental data for this compound is available, data tables cannot be generated for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Perfluorinated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, and it is particularly powerful for fluorinated compounds due to the favorable properties of the ¹⁹F nucleus. nih.govomicsonline.org

¹⁹F NMR is an exceptionally sensitive technique for characterizing perfluorinated compounds. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in strong signal detection. youtube.comyoutube.com For a molecule like Perfluoro-4-methylquinolizidine, a high-field ¹⁹F NMR spectrum would be expected to display a series of complex multiplets due to extensive ¹⁹F-¹⁹F spin-spin coupling through two, three, and sometimes even four bonds.

The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing a detailed fingerprint of the molecule. youtube.com In this compound, distinct signals would be anticipated for the CF₃ group, the CF₂ groups within the quinolizidine (B1214090) ring system, and the CF moiety at the bridgehead positions. The interpretation of these spectra can be challenging due to the large coupling constants and the potential for second-order spectral effects. However, the use of high-field NMR spectrometers (600 MHz and above) helps to simplify these complex spectra by increasing the chemical shift dispersion.

Hypothetical ¹⁹F NMR Data for this compound:

Fluorine Environment Expected Chemical Shift Range (ppm vs. CFCl₃) Expected Multiplicity Expected Coupling Constants (J, Hz)
CF₃-70 to -85Quartet or Doublet of Quartets2-15 (⁴JFF)
CF (tertiary)-120 to -150Complex Multiplet15-40 (³JFF), 250-300 (²JFF)
CF₂ (axial)-100 to -120Doublet of Multiplets250-300 (²JFF geminal), 5-20 (³JFF)
CF₂ (equatorial)-90 to -110Doublet of Multiplets250-300 (²JFF geminal), 5-20 (³JFF)

This table is illustrative and based on typical values for perfluorinated cyclic systems.

While ¹⁹F NMR is primary, multidimensional NMR techniques are indispensable for unambiguously assembling the molecular structure. omicsonline.orgnih.gov In the complete absence of protons in this compound, standard ¹H-¹³C correlation experiments would not be applicable. However, ¹³C NMR and ¹⁹F-¹³C correlation spectroscopy would be crucial.

A ¹³C{¹⁹F} NMR spectrum (¹⁹F-decoupled) would simplify the carbon signals, allowing for the counting of distinct carbon environments. Further structural connectivity would be established using two-dimensional techniques such as:

¹⁹F-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹⁹F and ¹³C nuclei, allowing for the assignment of each fluorine-bearing carbon.

¹⁹F-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-4 bonds) between ¹⁹F and ¹³C nuclei. This is critical for piecing together the carbon skeleton and definitively placing the CF₃ group and other fluorinated fragments within the quinolizidine framework. acs.org

Mass Spectrometry Techniques for Complex Fluorinated Molecules

Mass spectrometry provides vital information on the molecular weight and elemental composition of a compound, as well as structural details gleaned from its fragmentation patterns. libretexts.org

High-resolution mass spectrometry (HRMS) is essential for the analysis of unknown or novel perfluorinated compounds. acs.orgchromatographyonline.comacs.org By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), HRMS allows for the unambiguous determination of the elemental formula. researchgate.netshimadzu.com For this compound (C₁₀F₁₉N), the expected exact mass of the molecular ion would be calculated and compared to the measured value to confirm the molecular formula.

Expected High-Resolution Mass Data for this compound:

Ion Formula Calculated Exact Mass (m/z)
[M]⁺C₁₀F₁₉N494.9759
[M+H]⁺C₁₀H₁F₁₉N495.9837

Calculated for the most abundant isotopes.

The way a molecule breaks apart in a mass spectrometer provides a roadmap to its structure. libretexts.orglibretexts.org In electron ionization (EI) mass spectrometry, this compound would be expected to undergo characteristic fragmentation. The nitrogen atom plays a key role in directing fragmentation, often through alpha-cleavage. youtube.com The fragmentation of perfluorinated compounds is also characterized by the loss of CF₃ radicals and neutral CF₂ units.

A plausible fragmentation pathway for this compound would involve:

Alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable, resonance-delocalized cation. youtube.comyoutube.com

Loss of a CF₃ radical from the molecular ion, resulting in a significant peak at [M-69].

Retro-Diels-Alder type fragmentation of the heterocyclic rings, breaking the molecule into smaller, stable perfluorinated fragments.

Analysis of the masses of these fragment ions allows for the reconstruction of the original molecular structure. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scite.aiosti.gov For this compound, these methods are particularly useful for confirming the presence of specific bond types.

The most prominent features in the IR and Raman spectra of perfluorinated compounds are the strong absorptions and scattering associated with C-F bond stretching and bending vibrations. nih.govresearchgate.net

C-F Stretching Vibrations: These typically appear as very strong and broad absorption bands in the IR spectrum, generally in the region of 1300-1100 cm⁻¹. The complexity of this region would be indicative of the various C-F bond environments within the quinolizidine ring and the CF₃ group.

CF₂, CF₃ Bending and Rocking Modes: These vibrations occur at lower frequencies, typically in the 800-500 cm⁻¹ range, and provide further fingerprint information about the molecule's structure.

Raman spectroscopy is often more sensitive to the symmetric vibrations of the perfluorinated carbon backbone, offering complementary data to the IR spectrum. spectroscopyonline.com The absence of C-H stretching vibrations (around 3000 cm⁻¹) and C=C or C=N double bond vibrations (1600-1700 cm⁻¹) would confirm the fully saturated and perfluorinated nature of the molecule.

X-ray Crystallography for Absolute Stereochemistry and Conformation

For a molecule with a chiral center, such as at the 4-position where the methyl group is attached, X-ray crystallography can be used to determine the absolute stereochemistry. This is achieved through the analysis of anomalous dispersion effects, typically requiring the presence of a heavier atom in the crystal structure or the use of specific X-ray wavelengths.

The perfluorinated nature of the quinolizidine rings would significantly influence the crystal packing. The resulting crystallographic data would reveal the chair-chair or chair-boat conformations of the six-membered rings and the orientation of the perfluoromethyl group.

A representative table of crystallographic data that would be generated from an X-ray diffraction study of this compound is shown below. Such a table would provide a wealth of structural information.

ParameterValue
Crystal SystemNot Available
Space GroupNot Available
Unit Cell Dimensionsa = ? Å, b = ? Å, c = ? Å
α = ? °, β = ? °, γ = ? °
VolumeNot Available
Z (molecules per unit cell)Not Available
Calculated DensityNot Available
R-factorNot Available

Theoretical and Computational Chemistry of Perfluoro 4 Methylquinolizidine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a novel compound like Perfluoro-4-methylquinolizidine, these theoretical approaches would be the first step in characterizing its behavior at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

In the absence of experimental data, Density Functional Theory (DFT) would be the method of choice to predict the three-dimensional arrangement of atoms in this compound. DFT calculations could determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of its molecular structure. Such studies, which have been successfully applied to a wide range of organic and inorganic systems, would also offer insights into the molecule's thermodynamic stability by calculating its heat of formation and vibrational frequencies. mdpi.com

A hypothetical DFT study on this compound would likely involve geometry optimization using a suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)). The results would reveal the impact of extensive fluorination on the quinolizidine (B1214090) ring system, which is expected to significantly alter bond strengths and lengths compared to its hydrocarbon counterpart.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterHypothetical Value
C-F Bond Length (average)~1.35 Å
C-N Bond Length (average)~1.45 Å
C-C Bond Length (average)~1.56 Å
C-N-C Bond Angle~110-115°
F-C-F Bond Angle~107-109°

Note: These values are hypothetical and represent typical ranges for similar perfluorinated structures. Actual values would require specific DFT calculations.

Aromaticity and Electron Density Analysis in Perfluorinated Rings

An analysis of the electron density distribution, often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM), would be crucial to understanding the nature of chemical bonding in this compound. mdpi.com This analysis could identify bond critical points and characterize the ionic versus covalent nature of the C-F and C-N bonds.

Conformational Analysis and Dynamics of this compound

The rigid, bicyclic structure of the quinolizidine skeleton, combined with the steric bulk of the perfluoroalkyl groups, suggests a complex conformational landscape for this compound.

Potential Energy Surface Mapping

A systematic exploration of the potential energy surface (PES) would be necessary to identify the various stable conformations (isomers) of this compound and the energy barriers between them. princeton.edumdpi.com This computational mapping could reveal, for instance, the relative energies of different chair and boat-like conformations of the perfluorinated rings and the preferred orientation of the perfluoromethyl group. Such studies often employ a combination of quantum mechanical and molecular mechanics methods to efficiently scan the vast conformational space. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could provide a dynamic picture of this compound's behavior over time at the atomic level. nih.gov By simulating the motion of atoms based on a force field, MD can reveal how the molecule flexes, vibrates, and interacts with its environment. mdpi.commdpi.com For this compound, MD simulations would be invaluable for understanding its flexibility, the accessibility of different conformations, and its potential interactions with solvents or other molecules.

Prediction of Spectroscopic Parameters via Computational Methods

In the absence of experimentally recorded spectra, computational chemistry offers a powerful means to predict the spectroscopic signatures of a molecule. These predictions are vital for identifying and characterizing the compound if it were to be synthesized.

For this compound, time-dependent DFT (TD-DFT) calculations could predict its electronic absorption spectrum (UV-Vis), indicating the wavelengths at which the molecule absorbs light. mdpi.com Furthermore, the calculation of harmonic vibrational frequencies from DFT can generate a theoretical infrared (IR) and Raman spectrum, which would show characteristic peaks corresponding to the stretching and bending vibrations of its C-F, C-N, and C-C bonds. mdpi.com Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹⁹F) could also be computationally predicted, providing a powerful tool for structural elucidation.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterHypothetical Value/Range
¹⁹F NMRChemical Shift-70 to -120 ppm (relative to CFCl₃)
¹³C NMRChemical Shift90 to 120 ppm (for C-F carbons)
IR SpectroscopyC-F Stretch1100-1300 cm⁻¹
UV-Vis SpectroscopyλmaxBelow 200 nm

Note: These are hypothetical predictions based on the expected properties of perfluorinated compounds. Actual values would require specific computational studies.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), is an indispensable tool for elucidating the complex reaction mechanisms of fluorinated organic compounds. For a molecule such as this compound, computational chemistry would allow for the detailed investigation of reaction pathways, transition states, and intermediate structures that are often difficult or impossible to observe experimentally.

The high electronegativity of fluorine atoms significantly influences the electron distribution within the quinolizidine core, affecting its reactivity. DFT calculations can map out the potential energy surface for various reactions, such as nucleophilic substitution, elimination, or ring-opening reactions. These calculations provide critical insights into the thermodynamics and kinetics of potential transformations.

For instance, a hypothetical nucleophilic attack on the perfluorinated quinolizidine ring system can be modeled to determine the most likely site of reaction and the associated energy barriers. Computational models can predict the geometries of reactants, intermediates, transition states, and products. nih.govscirp.org The energy of each of these states is calculated to construct a reaction profile.

Illustrative Hypothetical Reaction Pathway:

Consider a hypothetical nucleophilic substitution reaction on a simplified perfluoroquinolizidine model. Computational analysis would involve:

Geometry Optimization: Optimizing the three-dimensional structures of the perfluoroquinolizidine reactant and the nucleophile.

Transition State Search: Locating the transition state structure for the nucleophilic attack on a carbon atom of the quinolizidine ring. This is a critical step, as the transition state geometry and its energy determine the activation energy of the reaction. scirp.org

Intermediate and Product Optimization: Calculating the structure and energy of any resulting intermediates and the final products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface.

The findings from such a study would be crucial for understanding how the extensive fluorination impacts the inherent reactivity of the quinolizidine scaffold. The electron-withdrawing nature of the fluorine atoms is expected to make the carbon skeleton highly electrophilic, but it can also influence the stability of potential carbocationic intermediates or transition states. nih.govwur.nl

Hypothetical Reaction Data: Nucleophilic Attack on a Perfluoroquinolizidine Model

The following interactive table presents hypothetical data for a modeled nucleophilic substitution reaction. The values are for illustrative purposes to show what a computational study might reveal.

SpeciesRelative Energy (kcal/mol)Number of Imaginary Frequencies
Reactants0.00
Transition State 1 (TS1)+25.31
Intermediate Complex-5.20
Transition State 2 (TS2)+15.81
Products-12.70

This table is for illustrative purposes only. The values are not based on actual experimental or computational data for this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. nih.gov For a class of compounds like perfluorinated quinolizidine derivatives, QSRR could be employed to predict the reactivity of newly designed analogs without the need for extensive computational or experimental studies for each one.

The development of a QSRR model for this compound and its derivatives would involve several key steps:

Dataset Assembly: A set of perfluorinated quinolizidine derivatives with varying substitution patterns would be defined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges, dipole moment). rsc.org

Reactivity Data: A measure of reactivity for each compound would be required. This could be an experimentally determined reaction rate constant or a computationally derived value, such as the activation energy for a model reaction.

Model Development and Validation: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model linking the descriptors to the reactivity is developed. nih.gov The predictive power of the model is then rigorously validated.

For perfluorinated compounds, descriptors that capture the electronic effects of fluorine substitution are particularly important. For example, the calculated partial charge on the carbon atoms of the quinolizidine ring could be a critical descriptor for predicting susceptibility to nucleophilic attack.

Hypothetical QSRR Data for Perfluoroquinolizidine Derivatives

This illustrative table shows a hypothetical dataset that could be used to build a QSRR model for predicting the activation energy of a model reaction.

Compound DerivativeLogPHOMO Energy (eV)LUMO Energy (eV)Predicted Activation Energy (kcal/mol)
Derivative 15.2-8.1-1.524.5
Derivative 25.5-8.3-1.722.1
Derivative 34.9-7.9-1.426.8
Derivative 45.8-8.5-1.920.3
Derivative 55.3-8.2-1.623.7

This table is for illustrative purposes only. The descriptor values and predicted activation energies are hypothetical and not derived from actual calculations on perfluoroquinolizidine derivatives.

Synthesis and Chemical Characterization of Perfluoro 4 Methylquinolizidine Derivatives and Analogues

Design and Synthesis of Substituted Perfluoroquinolizidines

The synthesis of fluorinated quinolizidine (B1214090) derivatives is an area of active research, driven by the potential of these compounds in various applications. bioorganica.com.ua General strategies often involve the use of commercially available building blocks that already contain a trifluoromethyl group or the application of nucleophilic or radical difluoromethylation followed by cyclization reactions. bioorganica.com.ua A photocatalysis approach using visible light has also been explored for the synthesis of monofluorinated quinolizidines. bioorganica.com.ua

Introduction of Functional Groups for Further Derivatization

The introduction of functional groups onto the perfluorinated quinolizidine core is crucial for creating derivatives with tailored properties and for enabling further chemical transformations. Methodologies for the functionalization of nitrogen-containing heterocycles are diverse and can be adapted for perfluorinated systems. nd.edunih.gov These methods often focus on creating carbon-hydrogen (C-H) functionalization to build upon the heterocyclic core. nih.gov

For instance, the synthesis of derivatives of the quinolizidine alkaloid aloperine (B1664794) has been a subject of study, with modifications aimed at enhancing its antiviral properties. nih.gov These structural modifications have led to derivatives with selective activity against different viruses. nih.gov Such derivatization strategies often involve the introduction of various alkyl and aromatic groups at specific positions, which could be hypothetically applied to a perfluoro-4-methylquinolizidine scaffold. nih.gov

Functionalization Strategy Reagents and Conditions Potential Functional Groups Introduced Reference
Nucleophilic DifluoromethylationStable difluoromethylating agents-CHF2 bioorganica.com.ua
Radical DifluoromethylationRadical initiators, difluoromethyl sources-CHF2 bioorganica.com.ua
Visible Light Photocatalysisα-trifluoromethyl alkenes, dihydroisoquinoline acetic acids-CF3, monofluorinated systems bioorganica.com.ua
N-Alkylation/ArylationAlkyl/aryl halides, baseAlkyl, Aryl nih.gov

Exploration of Perfluorinated Bridged Bicyclic Systems

The synthesis of perfluorinated bridged bicyclic systems extends beyond quinolizidines to related structures like indolizidines. The enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved through a multi-step process involving an intramolecular aza-Michael reaction, methylenation, and ring-closing metathesis (RCM). nih.gov This approach successfully generated a challenging fluorine-containing tetrasubstituted double bond. nih.gov

Another strategy for synthesizing trifluoromethylated indolizidines involves the diastereoselective radical cyclization of precursors. nih.gov The synthesis of gem-difluoromethylene-containing indolizidines has also been reported, utilizing a fluoride-catalyzed nucleophilic addition followed by intramolecular radical cyclization. nih.gov These methodologies highlight the diverse tactics employed to create complex fluorinated bicyclic systems, which could be conceptually extended to the synthesis of this compound analogues.

Comparative Chemical Reactivity of this compound with Non-fluorinated Analogues

While specific experimental data on the comparative reactivity of this compound is not available, the influence of perfluoroalkylation on the chemical reactivity of heterocyclic compounds is well-documented. The high electronegativity of fluorine atoms significantly alters the electronic properties of the molecule.

In general, perfluoroalkyl groups are strongly electron-withdrawing. This would be expected to decrease the basicity of the nitrogen atom in the quinolizidine ring system compared to its non-fluorinated counterpart. The electron-deficient nature of the perfluorinated ring would also render it less susceptible to electrophilic attack and more prone to nucleophilic attack or substitution, a common feature of perfluorinated aromatic and heterocyclic compounds.

The reactivity of the methyl group at the 4-position would also be influenced. The inductive effect of the perfluorinated rings would likely increase the acidity of the protons on the methyl group, making it more susceptible to deprotonation and subsequent functionalization.

Property Expected Effect of Perfluorination Reasoning
Basicity of NitrogenDecreaseStrong electron-withdrawing effect of perfluoroalkyl groups
Susceptibility to Electrophilic AttackDecreaseReduced electron density in the ring system
Susceptibility to Nucleophilic AttackIncreaseIncreased electron deficiency of the ring system
Acidity of 4-Methyl ProtonsIncreaseInductive electron withdrawal by the perfluorinated rings

Heterocyclic Ring Modifications and Fused Systems Incorporating Perfluorinated Moieties

The modification of heterocyclic rings containing perfluorinated moieties and the construction of fused systems are advanced strategies for creating novel molecular architectures. The synthesis of fluorinated, polyfluoroalkyl-, and polyfluoroaryl-substituted 1,2,3-triazoles is a testament to the efforts in combining fluorine chemistry with heterocyclic synthesis to enhance compound functionality. mdpi.com

In the context of quinolizidine-like structures, the synthesis of fluorinated indolizine (B1195054) derivatives has been achieved through an oxidative [3+2] annulation of β,β-difluoro peroxides with pyridinium (B92312) salts. mdpi.com This method provides a regioselective route to a variety of substituted indolizines. mdpi.com Such strategies could be envisioned for the construction of more complex fused systems based on a perfluoroquinolizidine core.

Future Research Trajectories for Perfluoro 4 Methylquinolizidine Studies

Development of Green and Sustainable Synthetic Routes

The synthesis of perfluorinated compounds, known for their high stability, has traditionally relied on harsh methods. wikipedia.org Future research must pivot towards greener, more sustainable synthetic pathways. For a molecule like Perfluoro-4-methylquinolizidine, this involves moving away from traditional, energy-intensive fluorination processes. digitellinc.com

Key areas of development will include:

Microwave-Assisted Synthesis: This technique offers significant advantages, such as reduced reaction times, higher yields, and homogeneous heating, making it an eco-friendly and energy-efficient method for creating fluorinated heterocycles. benthamdirect.com

Flow Chemistry: Continuous-flow processes can provide safer, more efficient, and scalable routes to complex fluorinated molecules by offering precise control over reaction parameters and minimizing the handling of hazardous reagents. pharmtech.com

Bio-based Starting Materials: Investigating the use of bio-derived resources, such as furfural, as foundational building blocks could make the production of fluorinated products more sustainable. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient for synthesizing complex fluorinated heterocycles by combining multiple starting materials in a single step, which aligns with the principles of green chemistry by reducing waste and energy consumption. taylorfrancis.com

A comparative look at traditional versus emerging green synthetic methods highlights the potential for improvement:

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Energy Input Often high (e.g., high temperatures for prolonged periods)Lower (e.g., microwave irradiation, flow reactors) benthamdirect.compharmtech.com
Solvent Use Often reliant on large volumes of hazardous solventsFocus on solvent-free conditions or green solvents rasayanjournal.co.in
Reaction Time Can be lengthy, spanning hours or daysSignificantly reduced, often to minutes benthamdirect.com
Atom Economy Can be low, with significant byproduct formationHigher, especially with methods like MCRs taylorfrancis.com
Safety Handling of hazardous fluorinating agents poses risks pharmtech.comEnhanced safety through contained systems (flow chemistry) pharmtech.com

Advanced Automation and High-Throughput Experimentation in Synthesis

The complexity of synthesizing a molecule like this compound makes traditional one-factor-at-a-time optimization inefficient. nih.gov Advanced automation and high-throughput experimentation (HTE) are set to revolutionize this process. acs.orgresearchgate.net By using robotic platforms, researchers can perform a large number of experiments in parallel to rapidly screen and optimize reaction conditions. acs.org

Future research in this area will focus on:

Parallel Synthesis Platforms: Automated systems can execute numerous reactions simultaneously to explore a wide range of catalysts, solvents, and temperature conditions. researchgate.net

Rapid Analysis Integration: HTE workflows are being developed that integrate rapid analytical techniques, such as 19F-NMR and mass spectrometry, for real-time monitoring and analysis of reaction outcomes. nih.govacs.orgnih.gov

Radiochemistry Applications: HTE is proving powerful in optimizing radiochemical syntheses, which could be relevant for creating radiolabeled versions of this compound for imaging applications. nih.govresearchgate.net

Integration of Machine Learning in Reaction Prediction and Optimization

Key applications of ML in this context include:

Retrosynthesis Prediction: AI tools can analyze the structure of a target molecule and propose viable synthetic pathways by drawing on vast databases of chemical reactions. cas.org

Reaction Condition Optimization: ML models, particularly when combined with HTE, can efficiently navigate complex reaction spaces to identify the best conditions for yield and selectivity. beilstein-journals.orgnih.gov Global models can provide initial guidance for new reactions, while local models can fine-tune parameters for a specific reaction family. chemrxiv.orgbeilstein-journals.org

Predictive Modeling: Algorithms can be trained to predict the physical and chemical properties of novel compounds, guiding synthetic efforts toward molecules with desired characteristics. nih.gov

The synergy between HTE and ML creates a powerful cycle for discovery:

StageRole of High-Throughput Experimentation (HTE)Role of Machine Learning (ML)
1. Initial Screening Generates a large, diverse dataset of reaction outcomes under various conditions. nih.govSuggests an initial set of diverse experiments to maximize learning.
2. Model Training Provides the data needed to train predictive models. beilstein-journals.orgLearns the relationship between reaction inputs and outcomes (e.g., yield). researchgate.net
3. Iterative Optimization Conducts the next set of experiments suggested by the ML model. nih.govAnalyzes existing data and proposes new experiments most likely to lead to improved results (active learning). nih.gov
4. Final Validation Confirms the optimal conditions predicted by the model at a larger scale.Provides the final, optimized set of reaction conditions. beilstein-journals.org

Exploration of Solid-State Chemistry and Material Science Implications (excluding direct material properties)

The introduction of fluorine into a molecule dramatically influences its solid-state behavior due to the unique nature of fluorine-involved intermolecular interactions. rsc.org Future research on this compound will undoubtedly delve into its crystal engineering—the design and control of crystal structures.

This research trajectory will focus on:

Intermolecular Interaction Analysis: Studying the role of weak interactions, such as C–F⋯H, F⋯F, and C–F⋯π interactions, in directing the crystal packing of this compound. rsc.org

Polymorphism and Co-crystal Formation: Investigating whether the compound can exist in multiple crystalline forms (polymorphs) or form co-crystals with other molecules. This has significant implications for properties like solubility and stability, which are critical for any potential application.

Spectroscopic and X-ray Diffraction Studies: Utilizing techniques like fluorine K-edge X-ray absorption near-edge structure (XANES) spectroscopy to probe the local chemical environment of fluorine atoms within the solid state. nih.gov

Understanding these solid-state phenomena is crucial for controlling the bulk characteristics of the material, which is a prerequisite for its application in material science.

Synergistic Experimental and Computational Research Paradigms

The most profound insights into a molecule like this compound will come from a tight integration of experimental work and computational modeling. rsc.org Density Functional Theory (DFT) calculations, for example, can provide a deep understanding of molecular structure, reactivity, and spectroscopic properties that can be difficult to access through experiments alone. nih.gov

Future synergistic research will likely involve:

Mechanism Elucidation: Using DFT calculations to model reaction pathways and transition states, thereby explaining experimentally observed outcomes and guiding the design of more efficient syntheses. acs.org

Property Prediction: Computationally predicting electronic, optical, and thermodynamic properties. For instance, calculations can estimate the impact of fluorination on a molecule's energy gap, which is crucial for applications in organic electronics. nih.gov

Spectroscopic Analysis: Combining experimental spectra (e.g., NMR, IR) with computational predictions to confirm molecular structures and understand the electronic effects of extensive fluorination.

Molecular Dynamics Simulations: Simulating the behavior of the molecule in different environments to understand its interactions and conformational preferences, which is vital for predicting its behavior in biological or material systems. rsc.org

This collaborative approach, where computational predictions guide experimental design and experimental results validate and refine theoretical models, represents the modern paradigm for advancing chemical science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Perfluoro-4-methylquinolizidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination of precursor molecules under controlled conditions. For example, oxidation or reduction steps (e.g., using trifluoromethyl pyridinyl intermediates as in ) require inert atmospheres and catalysts like palladium or nickel. Yield optimization can be achieved through iterative adjustments of temperature (e.g., maintaining 120–150°C for cyclization) and solvent polarity. Purification via column chromatography with hexane/ethyl acetate gradients is recommended, followed by NMR and LC-MS validation .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹⁹F and ¹H) to confirm fluorination patterns and ring structure.
  • X-ray crystallography for absolute configuration determination.
  • Computational modeling (DFT or molecular dynamics) to predict electronic properties and stability, referencing PubChem-derived InChI keys for cross-validation .

Q. What analytical methods are suitable for quantifying this compound in environmental samples?

  • Methodological Answer : Employ LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to minimize matrix effects. Solid-phase extraction (SPE) using C18 cartridges is effective for sample preparation. Calibration curves should span 0.1–100 ng/mL, with recovery rates >85% validated via spiked samples .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer :

  • Persistence Studies : Conduct OECD 301B biodegradation tests under aerobic/anaerobic conditions, monitoring degradation products via HRMS.
  • Bioaccumulation : Use in vitro assays (e.g., PLHC-1 cell lines) to measure uptake kinetics. Pair with fugacity modeling to predict partitioning in air/water/soil systems .
  • Data Integration : Cross-reference CAS-based environmental monitoring data (as in ) to identify hotspots and prioritize field sampling.

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Systematic Review : Apply PICO framework to assess study heterogeneity (e.g., Population: Daphnia magna vs. mammalian models; Intervention: dose ranges).
  • Confounding Variables : Use multivariate regression to isolate effects of impurities (e.g., residual fluorinated byproducts) or exposure duration .
  • Expert Panels : Organize interdisciplinary reviews to reconcile discrepancies, as suggested in .

Q. How can molecular docking studies be optimized to explore this compound’s interactions with biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with known fluorinated ligand interactions (e.g., PPAR-γ or cytochrome P450 enzymes).
  • Docking Parameters : Use AutoDock Vina with flexible side chains, validating results via MD simulations (≥100 ns trajectories).
  • Validation : Compare binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

Data Organization and Frameworks

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound?

  • Methodological Answer :

  • PICO : Define Population (e.g., in vitro models), Intervention (dose/concentration), Comparison (control groups), and Outcomes (e.g., cytotoxicity EC₅₀).
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible synthesis protocols), Novel (e.g., unexplored metabolic pathways), and Relevant to regulatory needs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.